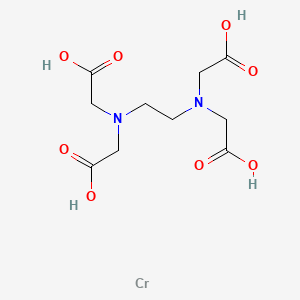

EDTA chromium

Description

Significance of Chelation in Chromium Speciation and Reactivity

The environmental and biological impact of chromium is highly dependent on its oxidation state. While hexavalent chromium (Cr(VI)) is recognized for its toxicity, trivalent chromium (Cr(III)) is considered far less harmful. shimadzu.com Consequently, the ability to differentiate between these two forms—a process known as speciation analysis—is of paramount importance. Chelation with EDTA plays a crucial role in modern analytical methods designed for this purpose.

EDTA selectively chelates Cr(III) to form a stable, anionic complex, [Cr(EDTA)]⁻. researchgate.netnsps.org.ng This selective reactivity is exploited in techniques like liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS). shimadzu.comanalytik-jena.com In this method, a water sample is treated with EDTA. The Cr(III) ions react to form the anionic [Cr(EDTA)]⁻ complex, which can then be separated from the naturally anionic Cr(VI) species (such as chromate, CrO₄²⁻) using anion exchange chromatography. shimadzu.comanalytik-jena.com This allows for the separate quantification of both chromium species. This methodology has been standardized in methods like ISO 24384 for the analysis of various water types. shimadzu.comanalytik-jena.com The stability of the Cr(III)-EDTA complex is key; it prevents the interconversion of chromium species during analysis and is resistant to many traditional treatment methods, which has spurred research into its removal from wastewater. iwaponline.com

Overview of Trivalent Chromium Complexation with Aminopolycarboxylic Acids

Aminopolycarboxylic acids, with EDTA being the most prominent example, are a class of ligands that form exceptionally stable complexes with trivalent metal ions like Cr(III). libretexts.orgrsc.org The formation of the Cr(III)-EDTA complex is a well-studied reaction, though it is known to be relatively slow at ambient temperatures. acs.org The complex typically adopts a hexadentate structure, where the chromium ion is coordinated by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA molecule. libretexts.orgresearchgate.net However, under certain conditions, such as in strongly acidic solutions, EDTA may act as a terdentate ligand, with some of its coordination sites remaining unattached. rsc.org

The resulting [Cr(EDTA)(H₂O)]⁻ complex is characterized by its high stability constant (log K ≈ 23.4). acs.org This stability is a hallmark of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. The kinetics of the complex formation have been shown to be first-order with respect to Cr(III) and are significantly influenced by factors such as pH and temperature. jacsdirectory.comresearchgate.net Increasing the pH generally accelerates the reaction rate. jacsdirectory.com

Table 1: Kinetic Parameters for Cr(III)-EDTA Complex Formation This table presents kinetic data from a study monitoring the reaction spectrophotometrically. The reaction was found to be first order in chromium(III).

Activation Energy (Ea) and Entropy of Activation (ΔS‡) were determined, suggesting an associative mechanism for the reaction. jacsdirectory.com

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Reaction Order (in Cr(III)) | First Order | Followed spectrophotometrically at 552 nm. jacsdirectory.com |

| Effect of [EDTA] | Rate increases with increasing [EDTA] | Concentration range: 2.2x10⁻² to 8.8 mol dm⁻³. jacsdirectory.com |

| Effect of pH | Rate increases with increasing pH | pH range studied: 3.3 to 4.7. jacsdirectory.com |

| Activation Energy (Ea) | 37.1 ± 3 kJ mol⁻¹ | Indicates an associative mechanism. jacsdirectory.com |

| Entropy of Activation (ΔS‡) | -195.6 ± 6 J K⁻¹ mol⁻¹ | Indicates an associative mechanism. jacsdirectory.com |

| Log of Formation Constant (log K) | 7.31 | Represents the stability of the 1:1 complex formed. jacsdirectory.com |

Historical Context of Chromium(III)-EDTA Complex Studies in Coordination Chemistry

The investigation of chromium(III)-EDTA complexes has a rich history that parallels the development of modern coordination chemistry. Gerold Schwarzenbach's pioneering work in the 1940s introduced aminocarboxylic acids, including EDTA, as powerful multidentate ligands. libretexts.org Following this, in the 1950s, Hamm conducted foundational kinetic studies on the reaction between Cr(III) ions and EDTA. oup.comdtic.mil These early studies established that the reaction rate was highly sensitive to pH but largely independent of the EDTA concentration, a finding that has been revisited and refined over the decades. oup.com

The initial proposed mechanisms for the complex formation have been subject to re-evaluation as analytical techniques and the understanding of chromium chemistry have advanced. researchgate.netsemanticscholar.orgnih.gov For instance, early models did not fully account for the various hydrolysis and polymerization species of Cr(III) in aqueous solution. researchgate.net Subsequent research using methods like UV-Vis spectrophotometry has provided a more detailed picture, suggesting a reaction scheme where the conversion of an intermediate to the final product is a key step. researchgate.netub.edu These historical studies laid the groundwork for the sophisticated kinetic and mechanistic models used today. ub.edu

Scope and Advanced Perspectives in Chromium-EDTA Research

The unique properties of the chromium-EDTA complex continue to drive research in a variety of advanced fields. In materials science, Cr-EDTA has been used as a precursor or capping agent in the synthesis of novel materials. For example, it has been employed to create a Cr-EDTA-based metal-organic framework (MOF) that functions as a reusable catalyst for biodiesel production. nih.gov In another application, Cr₂O₃ nanopowders, which have uses in catalysts and coating materials, have been synthesized using EDTA as a chelating agent. researchgate.net

In environmental science, beyond its role in speciation, the stability of the Cr(III)-EDTA complex makes its removal from industrial wastewater a significant challenge. This has prompted research into advanced treatment technologies, including adsorption onto novel materials like magnetic mesoporous silica (B1680970) microspheres. iwaponline.com

Table 2: Thermodynamic Parameters for Cr(III)-EDTA Adsorption This table shows thermodynamic data for the adsorption of the Cr(III)-EDTA chelate onto functionalized magnetic mesoporous silica microspheres (FNMs/APTES).

The negative ΔG° values indicate a spontaneous process. The positive ΔH° and ΔS° values show the adsorption is endothermic and increases disorder. iwaponline.com

| Parameter | Value | Temperature |

|---|---|---|

| Gibbs Free Energy (ΔG°) | -2.55 kJ·mol⁻¹ | 288 K (15 °C) |

| -3.52 kJ·mol⁻¹ | 298 K (25 °C) | |

| -4.49 kJ·mol⁻¹ | 308 K (35 °C) | |

| Enthalpy (ΔH°) | 26.01 kJ·mol⁻¹ | - |

| Entropy (ΔS°) | 99.16 J·mol⁻¹·K⁻¹ | - |

Furthermore, research into the fundamental electrochemical properties of the Cr(III)/Cr(II)-EDTA redox couple has opened doors for its use in energy storage, specifically in aqueous redox flow batteries. pnnl.gov Advanced analytical techniques, such as surface-enhanced Raman spectroscopy (SERS), are being developed for the ultra-sensitive detection of Cr(III) through its complexation with EDTA, highlighting an ongoing push to refine our ability to monitor this important species. acs.org Studies have also investigated the toxicological profile of the complex, with findings suggesting that the Cr(III)-EDTA complex does not induce DNA damage, unlike free Cr(VI) or Cr(III) ions, which could have implications for its environmental risk assessment. aaem.plscience.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24669-13-4 |

|---|---|

Molecular Formula |

C10H16CrN2O8 |

Molecular Weight |

344.24 g/mol |

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;chromium |

InChI |

InChI=1S/C10H16N2O8.Cr/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

InChI Key |

YJZDPFHZDKVOTR-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr] |

Related CAS |

60-00-4 (Parent) |

Origin of Product |

United States |

Fundamental Coordination Chemistry and Complexation Kinetics

Stereochemistry and Molecular Architecture of Chromium(III)-EDTA Complexes

The complex formed between chromium(III) and ethylenediaminetetraacetic acid (EDTA) predominantly results in a 1:1 stoichiometry, yielding the anionic complex [Cr(EDTA)(H₂O)]⁻. In this complex, EDTA typically acts as a pentadentate ligand, meaning it binds to the central chromium ion through five of its potential donor atoms: two nitrogen atoms and three oxygen atoms from the carboxylate groups. The sixth coordination site on the chromium(III) ion is occupied by a water molecule. This coordination results in a distorted octahedral geometry around the chromium center.

The [Cr(EDTA)]⁻ complex exists as a pair of enantiomers, which are non-superimposable mirror images of each other. This chirality arises from the specific arrangement of the EDTA ligand around the chromium ion. The structure of the [Cr(EDTA)]⁻ ion has been confirmed in aqueous solutions within a pH range of 3.5 to 6.5 through techniques such as NMR and Raman spectroscopy. semanticscholar.org

While EDTA is capable of being a hexadentate ligand (binding through all six of its donor atoms), in the case of chromium(III), one of the carboxylate arms often remains uncoordinated or "pendant." This is a key feature of the chromium(III)-EDTA system and plays a significant role in its reactivity. The protonation of this pendant arm can occur, leading to the formation of [Cr(Hedta)OH₂]. The transition between the quinquedentate and hexadentate coordination of EDTA is influenced by factors such as pH. Ionization of the coordinated water molecule can lead to the expulsion of this water and a shift to a predominantly sexidentate EDTA coordination. nih.gov

Reaction Mechanisms of Chromium(III)-EDTA Complex Formation

The reaction mechanism is complex and involves multiple steps. A widely accepted model suggests that the initial and rate-determining step is the formation of an outer-sphere complex, or ion pair, between the hydrated chromium(III) ion and the EDTA ligand. semanticscholar.orgjacsdirectory.com This is followed by the slow loss of a water molecule from the inner coordination sphere of the chromium(III) ion, allowing for the initial coordination of an EDTA carboxylate group. semanticscholar.orgub.edu

Subsequent chelation steps, where the other donor atoms of the EDTA molecule progressively bind to the chromium(III) ion, are generally considered to be rapid. Spectroscopic studies have shown that only a very small fraction of intermediates are present in the solution during the course of the reaction, suggesting that the initial coordination is the slow, rate-limiting part of the process. semanticscholar.orgnih.gov The mechanism is generally considered to be associative in nature, as indicated by a negative entropy of activation. tsijournals.comjacsdirectory.com

Some studies have proposed a more detailed two rate-constant model, which involves the formation of a long-lived intermediate before the final product is formed. ub.edu This model suggests that the formation of the intermediate is relatively fast, while its conversion to the final, more stable complex is much slower. ub.edu

The rate of complex formation is significantly influenced by the pH of the solution, which in turn determines the protonation state of the EDTA ligand. semanticscholar.orgjacsdirectory.com EDTA is a polyprotic acid, and its various protonated species (e.g., H₄Y, H₃Y⁻, H₂Y²⁻, HY³⁻, Y⁴⁻) exhibit different reactivities. The reaction rate generally increases with increasing pH in the acidic range (e.g., from 3.3 to 4.7). tsijournals.comjacsdirectory.com This is because the less protonated forms of EDTA, which are more prevalent at higher pH values, are more reactive towards the chromium(III) ion. In the pH range of 3.5 to 5.5, the predominant species of EDTA is H₂Y²⁻. researchgate.net

In aqueous solutions, chromium(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This ion can undergo hydrolysis to form the pentaaquahydroxochromium(III) ion, [Cr(H₂O)₅(OH)]²⁺. semanticscholar.org The equilibrium between these two species is pH-dependent, with the hydroxo complex becoming more significant as the pH increases.

The substitution of water ligands in the coordination sphere of chromium(III) by the donor groups of EDTA is the fundamental process in the formation of the Cr(III)-EDTA complex. The kinetic inertness of Cr(III) means that these substitution reactions are slow. tsijournals.com The initial step involves the formation of an ion pair between the chromium aqua ion and an EDTA species. jacsdirectory.com The rate-determining step is then the interchange of a water molecule from the inner coordination sphere of chromium with a carboxylate group from the EDTA in the outer sphere. semanticscholar.org

Once one carboxylate group is attached, the other donor groups of the EDTA molecule rapidly displace the remaining water molecules in a series of chelation steps. The presence of the partially coordinated EDTA ligand can labilize the remaining water molecules, facilitating their substitution. The anomalous substitutional lability of some Cr(III)-EDTA complexes is thought to be due to the transient chelation of the pendant carboxylate arm of a quinquedentate EDTA ligand. nih.gov

Thermodynamic Stability and Formation Constants of Chromium(III)-EDTA Complexes

The chromium(III)-EDTA complex is thermodynamically very stable. The stability of the complex is quantified by its formation constant (K_f), also known as the stability constant. A large value for K_f indicates that the equilibrium for the formation of the complex lies far to the right, favoring the complexed form.

The logarithm of the formation constant (log K_f) for the [Cr(EDTA)]⁻ complex is reported to be quite high, with values around 23.0 to 23.4. acs.orgiwaponline.com This high stability is a consequence of the chelate effect, where the multidentate EDTA ligand forms multiple bonds with the chromium(III) ion, leading to a more stable structure than if the same number of bonds were formed by monodentate ligands.

The stability of the complex can be influenced by temperature. Generally, the formation of stable complexes is favored at lower temperatures. iosrjournals.org Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the stability of the complex. Negative values for ΔG indicate a spontaneous formation of the complex.

Table 1: Formation Constants (log K_f) for Cr(III)-EDTA Complex

| Temperature (°C) | Ionic Strength (M) | log K_f | Reference |

|---|---|---|---|

| 20 | 0.1 | 23.0 | |

| 25 | Not Specified | 23.4 | acs.org |

| 29 | Not Specified | 10.57 | iosrjournals.org |

| 35 | Not Specified | 10.56 | iosrjournals.org |

| 35 | Not Specified | 7.31 | tsijournals.comjacsdirectory.com |

Note: The significant variation in reported log K_f values may be due to different experimental conditions (e.g., temperature, ionic strength, pH) and methodologies.

Table 2: Thermodynamic Parameters for Cr(III)-EDTA Complex Formation

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|---|

| 302 | -244.88 | -555.67 | -1.03 | iosrjournals.org |

| 308 | -206.83 | -554.87 | -1.13 | iosrjournals.org |

| 313 | 9.63 | -557.53 | -1.81 | iosrjournals.org |

| 318 | 0.00 | -556.50 | -1.75 | iosrjournals.org |

Speciation Analysis of Chromium-EDTA in Aqueous Systems

The behavior and dominant forms of the chromium-EDTA complex in water are highly dependent on the chemical conditions of the solution, particularly pH and ionic strength.

pH-Dependent Speciation and Dominant Complex Forms

The speciation of the chromium-EDTA complex is intricately linked to the pH of the aqueous solution. The pH dictates the protonation state of both the EDTA ligand and the coordination sphere of the chromium(III) ion, leading to the formation of different dominant complex species.

In the absence of a chelating agent like EDTA, Cr(III) ions tend to form hydrolysis products such as Cr(OH)²⁺ and Cr(OH)₂⁺ in the pH range of 4 to 6, and will precipitate out of solution as chromium hydroxide (B78521) (Cr(OH)₃) at a pH above 6. However, the presence of EDTA significantly alters this behavior. EDTA maintains Cr(III) solubility by forming a stable Cr(III)-EDTA complex over a pH range of approximately 3 to 7, preventing the precipitation of Cr(OH)₃ up to a pH of 9.

The specific nature of the complex changes with pH:

Acidic to Neutral pH (3.5 - 6.5): In this range, the sexidentate complex, where the EDTA ligand binds to the chromium ion through six donor atoms (two nitrogen and four carboxylate groups), is the predominant species. semanticscholar.orgresearchgate.net This form is commonly denoted as [Cr(EDTA)]⁻. semanticscholar.orgresearchgate.net The most prevalent form of the EDTA ligand itself in this pH window is H₂EDTA²⁻.

Alkaline pH (pH > 8): Under more alkaline conditions, the complex undergoes a transformation. The quinquedentate complex [Cr(EDTA)(OH)]²⁻ becomes the dominant species. This change is accompanied by a shift in the wavelength of maximum absorbance in its visible spectrum. A further reaction can occur in strongly alkaline solutions (0.1–1.0 M NaOH) where the quinquedentate complex converts to a quadridentate form, [Cr(EDTA)(OH)₂]³⁻.

Studies have also identified various protonated forms of the complex, particularly in more acidic conditions, such as [Cr(YH)(H₂O)] and other aquated species, where YH represents a protonated form of the EDTA ligand.

| pH Range | Dominant Cr(III) Species (without EDTA) | Dominant Cr(III)-EDTA Complex Form |

|---|---|---|

| < 4 | [Cr(H₂O)₆]³⁺ | [Cr(EDTA)]⁻, protonated forms |

| 4 - 6 | Cr(OH)²⁺, Cr(OH)₂⁺ | [Cr(EDTA)]⁻ |

| > 6 | Cr(OH)₃ (precipitate) | [Cr(EDTA)]⁻ (soluble up to pH ~9) |

| > 8 | Cr(OH)₃ (precipitate) | [Cr(EDTA)(OH)]²⁻ |

Impact of Ionic Strength on Complex Equilibrium

Ionic strength, a measure of the concentration of ions in a solution, has a notable effect on the kinetics of the chromium-EDTA complex formation. Research has demonstrated that an increase in the ionic strength of the reaction medium leads to a retardation or slowing of the reaction rate. jacsdirectory.com

This effect can be attributed to its influence on the equilibrium constant of the initial step in the reaction mechanism, which involves the formation of an ion pair between the charged chromium and EDTA species. The reaction involves the encounter of strongly charged anion-cation reactants, and changes in the ionic environment alter the activity coefficients of these ions, thereby affecting the rate at which they come together to form the complex.

Theoretical and Computational Approaches to Complexation

To gain a deeper, molecular-level understanding of the chromium-EDTA system, researchers employ theoretical modeling and computational chemistry. These methods provide insights into reaction kinetics and complex stability that are often difficult to obtain through experimental means alone.

Kinetic Modeling and Numerical Simulations of Chromium-EDTA Reactions

The kinetics of the reaction between Cr(III) and EDTA are more complex than a simple pseudo-first-order process. ub.edu Numerical simulations have been instrumental in developing more sophisticated models that accurately describe the experimental data. semanticscholar.orgub.edunih.gov

One significant finding is the necessity of a two rate-constant kinetic model . ub.edu This model was proposed after observing deviations from simpler kinetic behaviors and suggests the presence of a long-lived intermediate species. The model involves two primary steps:

k₁: The rate constant for the formation of a long-lived intermediate from the initial reactants. ub.edu

k₂: The rate constant for the subsequent formation of the final complex product from this intermediate. ub.edu

Simulations based on this model have successfully reproduced experimental results at certain pH values (e.g., 3.8 and 4.5). semanticscholar.orgnih.gov However, the model's failure to accurately predict the reaction rate at higher pH (e.g., 5.5) indicates that the reaction mechanism is highly complex and may involve multiple competing pathways and equilibria that are not yet fully accounted for in the simplified models. semanticscholar.orgnih.gov These kinetic studies also use models like the Prout–Tompkins and Langmuir equations to analyze reaction data under different conditions. acs.org

| Model Type | Key Feature | Description |

|---|---|---|

| Pseudo-First-Order | Simplified model | Often insufficient; experimental data shows deviations from this behavior. ub.edu |

| Two Rate-Constant Model | Involves a long-lived intermediate | Proposes two key steps (rate constants k₁ and k₂) for the formation of the final complex. Provides a better fit for experimental data. ub.edu |

| Prout–Tompkins / Langmuir | Surface/autocatalytic models | Used to analyze kinetic data from specific analytical methods like SERS. acs.org |

Quantum Chemical Calculations of Complex Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the structure and stability of the chromium-EDTA complex. researchgate.netresearchgate.netresearchgate.net These computational methods can calculate the energies of different molecular structures and predict which forms are most stable.

Binding and Activation Energies: Theoretical calculations can determine binding energies between the chromium ion and the EDTA ligand, which are directly related to the complex's stability constant. rsc.org The high stability of the Cr(III)-EDTA complex is reflected in its large formation constant (log K values reported between 7.31 and 23.4). jacsdirectory.comacs.org Furthermore, these methods can compute the activation energies for various reaction steps, helping to elucidate the kinetic pathways of complex formation and dissociation. acs.org

Charge Distribution: Ab initio SCF calculations are employed to analyze the detailed atomic charge distribution within both the oxidized and reduced forms of the complex. acs.org This information is critical for understanding the complex's redox properties and its interaction with other molecules and surfaces.

By combining experimental data with these powerful computational tools, a more complete and detailed picture of the coordination chemistry of chromium-EDTA can be achieved.

Advanced Synthetic Methodologies for Chromium Edta Complexes

Strategies for Controlled Synthesis of Chromium(III)-EDTA Formulations

The controlled synthesis of Chromium(III)-EDTA formulations hinges on the deliberate manipulation of reaction conditions to favor the formation of specific complex species. The coordination of the ethylenediaminetetraacetate (B1237979) (EDTA) ligand to the chromium(III) center can be either complete (sexidentate) or partial (quinquedentate or terdentate), and the desired outcome can be largely dictated by factors such as pH, reaction time, and the stoichiometry of the reactants.

One of the primary strategies for controlling the formulation of Cr(III)-EDTA complexes is the precise adjustment of the solution's pH. semanticscholar.orgsci-hub.se In acidic conditions (typically pH 3.5-5.5), the EDTA ligand is often protonated, leading to the formation of quinquedentate complexes where one of the carboxylate arms of the EDTA remains uncoordinated and protonated. dtic.mil A common example of such a species is the aquated complex, [Cr(YH)(H₂O)], where YH represents the protonated EDTA ligand. sci-hub.sedtic.mil The synthesis of this complex can be achieved by reacting a chromium(III) salt with a stoichiometric amount of EDTA in a buffered acidic solution and allowing the reaction to proceed, often with gentle heating to overcome the kinetic inertness of the Cr(III) ion. dtic.mil

Conversely, to synthesize the fully chelated, sexidentate [Cr(EDTA)]⁻ complex, the reaction is typically carried out in a neutral to slightly alkaline medium (pH > 6). sci-hub.se Under these conditions, all four carboxylate groups of the EDTA ligand are deprotonated and available for coordination to the chromium center. The synthesis generally involves the reaction of a chromium(III) salt with a slight excess of an EDTA salt, such as disodium (B8443419) EDTA, in an aqueous solution. The pH is then carefully adjusted, and the mixture is heated to facilitate the slow ligand exchange process characteristic of chromium(III) complexes. sci-hub.se

The denticity of the EDTA ligand can also be influenced by the presence of other competing ligands. For instance, in the presence of a high concentration of cyanide ions, a terdentate EDTA complex, Na₃[Cr(Y)(CN)₂(H₂O)]·4H₂O, can be synthesized. dtic.mil In this case, the EDTA ligand is coordinated through its two nitrogen atoms and only one of its carboxylate groups, with the remaining coordination sites on the chromium ion being occupied by cyanide and water molecules. dtic.mil This demonstrates that the careful selection of ancillary ligands provides another avenue for the controlled synthesis of specific Cr(III)-EDTA formulations.

A summary of pH influence on the synthesis of Cr(III)-EDTA complexes is presented in the table below.

| pH Range | Predominant Species | Coordination of EDTA | Typical Synthetic Conditions |

| 3.5 - 5.5 | [Cr(YH)(H₂O)] | Quinquedentate | Reaction of a Cr(III) salt with EDTA in a buffered acidic solution, often with heating. |

| > 6 | [Cr(EDTA)]⁻ | Sexidentate | Reaction of a Cr(III) salt with a slight excess of an EDTA salt in a neutral to slightly alkaline solution, with heating. |

| Variable | [Cr(Y)(L)ₓ]ⁿ⁻ | Terdentate or other | Reaction in the presence of strongly coordinating ancillary ligands (L), such as cyanide. |

Hydrothermal Synthesis Routes for Chromium-EDTA Metal-Organic Frameworks (MOFs)

Hydrothermal synthesis offers a robust method for the preparation of crystalline, extended structures such as Metal-Organic Frameworks (MOFs). In the context of chromium-EDTA, this technique has been successfully employed to create novel Cr-EDTA-MOFs with interesting properties.

The synthesis of a Cr-EDTA-MOF can be achieved through the hydrothermal reaction of a chromium(III) salt, such as chromium(III) nitrate (B79036) nonahydrate, with ethylenediaminetetraacetic acid (EDTA) as the organic linker. uwimona.edu.jm The reaction is typically carried out in a mixed solvent system, for example, water and dimethylformamide (DMF), and the pH is adjusted to the alkaline range (e.g., pH 9). uwimona.edu.jm

A typical procedure involves preparing a solution of EDTA in water and adding it to a solution of the chromium(III) salt in DMF. uwimona.edu.jm The resulting mixture is stirred at an elevated temperature (e.g., 70°C) for a short period to ensure homogeneity before being transferred to a Teflon-lined stainless-steel autoclave. uwimona.edu.jm The autoclave is then sealed and heated to a higher temperature (e.g., 160°C) for an extended period, typically 24 hours. uwimona.edu.jm During this time, the high temperature and pressure facilitate the formation of the crystalline MOF structure. After the hydrothermal reaction is complete, the autoclave is cooled to room temperature, and the resulting solid product is collected. The product is then washed with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials or residual solvent, and finally dried under reduced pressure. uwimona.edu.jm

The resulting Cr-EDTA-MOF has been characterized as a crystalline, mesoporous material with a high surface area. uwimona.edu.jm Characterization techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis are crucial for confirming the crystalline nature, morphology, and porosity of the synthesized MOF. uwimona.edu.jm

The table below summarizes the key parameters for the hydrothermal synthesis of a Cr-EDTA-MOF. uwimona.edu.jm

| Parameter | Value |

| Chromium Precursor | Chromium(III) nitrate nonahydrate |

| Organic Linker | Ethylenediaminetetraacetic acid (EDTA) |

| Solvent System | Water and Dimethylformamide (DMF) |

| pH | 9 |

| Initial Stirring Temperature | 70°C |

| Hydrothermal Reaction Temperature | 160°C |

| Hydrothermal Reaction Time | 24 hours |

| Post-synthesis Washing Solvent | Ethyl acetate |

Preparation of Specific Isomeric Forms of Chromium(III)-EDTA Complexes

The preparation of specific isomeric forms of chromium(III)-EDTA complexes is a challenging synthetic endeavor due to the multiple coordination sites of the EDTA ligand and the octahedral geometry of the chromium(III) center. While the existence of different isomers, such as those arising from the quinquedentate and sexidentate coordination of EDTA, is known, detailed procedures for their selective synthesis and isolation are not widely reported in the readily available scientific literature.

The quinquedentate complex, [Cr(EDTA)(H₂O)]⁻, where one carboxylate arm of the EDTA is uncoordinated, can exist as different geometric isomers depending on the arrangement of the coordinated water molecule and the uncoordinated carboxylate arm relative to the rest of the ligand. Similarly, the sexidentate complex, [Cr(EDTA)]⁻, can exist as enantiomers due to the chiral nature of the wrapped EDTA ligand around the chromium center.

While chromatographic techniques such as ion-exchange and reversed-phase HPLC have been utilized for the separation of Cr(III)-EDTA from other chromium species (like Cr(VI)) or from other metal-EDTA complexes, their application for the separation of different Cr(III)-EDTA isomers from each other is not well-documented. nih.govhumanjournals.com The subtle differences in charge and polarity between the isomers of Cr(III)-EDTA make their separation a non-trivial task that would likely require highly optimized chromatographic conditions.

Fractional crystallization could, in principle, be another technique for the separation of isomers, provided that the different isomers exhibit sufficiently different solubilities in a particular solvent system. However, specific protocols for the application of this technique to Cr(III)-EDTA isomer separation are not readily found in the surveyed literature.

Crystalline Chromium-EDTA Preparation Techniques

The preparation of crystalline chromium-EDTA complexes is essential for their definitive structural characterization through techniques like single-crystal X-ray diffraction. The methods for obtaining crystalline materials can vary from the hydrothermal synthesis of MOFs, as discussed previously, to more traditional crystallization techniques from aqueous solutions.

For non-MOF crystalline Cr(III)-EDTA complexes, a common method involves the slow evaporation of a saturated solution of the complex. The synthesis of crystalline potassium aquo(ethylenediaminetetraacetato)chromate(III), K[Cr(EDTA)(H₂O)], is a good example. uwimona.edu.jm This complex can be prepared by reacting a chromium(III) salt with K₂H₂EDTA in an aqueous solution. The resulting solution is then typically heated to ensure the complete formation of the complex. After filtration to remove any impurities, the clear solution is allowed to stand at room temperature for slow evaporation. Over time, as the solvent evaporates, the concentration of the complex increases, leading to the formation of well-defined crystals.

The choice of solvent is crucial for successful crystallization. Water is the most common solvent for simple Cr(III)-EDTA salts. The rate of evaporation can be controlled to influence the size and quality of the crystals. Slower evaporation rates generally lead to larger and higher-quality crystals. This can be achieved by partially covering the container with a watch glass or parafilm with small perforations.

Another technique that can be employed is the slow cooling of a saturated solution. A solution of the Cr(III)-EDTA complex is prepared at an elevated temperature to achieve saturation. The solution is then allowed to cool slowly to room temperature. As the temperature decreases, the solubility of the complex decreases, leading to crystallization.

The introduction of a counter-ion can also facilitate the crystallization of anionic Cr(III)-EDTA complexes. For example, the addition of a potassium salt to a solution containing the [Cr(EDTA)(H₂O)]⁻ anion leads to the crystallization of K[Cr(EDTA)(H₂O)]. uwimona.edu.jm

The table below provides a general overview of common techniques for the crystallization of chromium-EDTA complexes.

| Crystallization Technique | Description | Key Parameters |

| Slow Evaporation | A saturated solution of the complex is allowed to stand at a constant temperature, and the solvent is slowly evaporated. | Solvent choice, rate of evaporation, temperature. |

| Slow Cooling | A saturated solution of the complex at an elevated temperature is slowly cooled to a lower temperature. | Rate of cooling, initial and final temperatures, concentration. |

| Counter-ion Addition | A suitable counter-ion is added to a solution of the ionic complex to induce precipitation of a crystalline salt. | Choice of counter-ion, concentration, solvent. |

| Hydrothermal Synthesis | The complex is formed and crystallized under high temperature and pressure in a sealed vessel. | Temperature, pressure, reaction time, solvent system. |

Spectroscopic and Structural Characterization of Chromium Edta Complexes

Electronic Absorption Spectroscopy (UV-Vis) for Complex Identification and Monitoring

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental tool for the characterization of chromium(III)-EDTA complexes. The technique is sensitive to the d-orbital electronic transitions of the chromium ion, which are influenced by the coordination environment.

The UV-Vis spectrum of the [Cr(EDTA)(H₂O)]⁻ complex is characterized by two main absorption bands in the visible region. semanticscholar.orgsci-hub.se These bands correspond to the spin-allowed d-d transitions of the octahedrally coordinated Cr(III) ion. The evolution of these absorption spectra is widely used to monitor the reaction kinetics between Cr(III) ions and EDTA. semanticscholar.orgnih.gov During the course of the reaction, the spectra of the reaction mixture can often be described as a linear combination of the initial spectra of the hydrated Cr(III) ion and the final spectrum of the [Cr(EDTA)]⁻ complex, suggesting that the concentration of any long-lived intermediates is very low. semanticscholar.org

Studies have shown that the absorption spectrum of the chromium(III)-EDTA complex can be influenced by pH. sci-hub.se For instance, in a pH range of 3.5 to 5.5, a purple complex is predominant. sci-hub.se However, at a pH higher than 6, a blue-colored complex with a lower molar absorptivity starts to form. sci-hub.se The final product of the reaction between Cr(III) and EDTA in the pH range of 3.5 to 6.5 has been identified as the sexidentate [Cr(EDTA)]⁻ complex. semanticscholar.org

The UV-Vis spectra of Cr(III)-EDTA complexes, when combined with silver nanoparticles, show a band around 580 nm. nih.govacs.org This observation is useful in the context of Surface-Enhanced Raman Spectroscopy (SERS) studies. nih.govacs.org

Table 1: UV-Vis Absorption Maxima for Chromium(III)-EDTA Complexes

| Complex | λmax (nm) | Reference |

|---|---|---|

| Cr(YH)(H₂O) | 390, 540 | dtic.mil |

| Product of Cr(III) and EDTA reaction | 545 | sci-hub.se |

| Intermediates in Cr(III)-EDTA reaction | Not specified | semanticscholar.org |

| [Cr(EDTA)]⁻ with AgNPs | ~580 | nih.govacs.org |

This table presents the wavelengths of maximum absorbance (λmax) for different Chromium(III)-EDTA species as reported in the literature.

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is crucial for quantitative analysis. For the HCr(EDTA)(H₂O) complex at 545 nm and pH 5, a molar absorptivity of 200 M⁻¹cm⁻¹ has been reported. sci-hub.se An intermediate product in the formation of the complex was found to have a molar absorptivity of 176 M⁻¹cm⁻¹ at the same wavelength. sci-hub.se In another study, the Cr(YH)(H₂O) complex in 0.1 M perchloric acid solution exhibited molar extinction coefficients of 113 M⁻¹cm⁻¹ at 390 nm and 146 M⁻¹cm⁻¹ at 540 nm. dtic.mil These values are in reasonable agreement with other reported data. dtic.mil

Table 2: Molar Absorptivity of Chromium(III)-EDTA Complexes

| Complex | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | pH | Reference |

|---|---|---|---|---|

| HCr(EDTA)(H₂O) | 545 | 200 | 5 | sci-hub.se |

| Reaction Intermediate | 545 | 176 | Not specified | sci-hub.se |

| Cr(YH)(H₂O) | 390 | 113 | (in 0.1 M HClO₄) | dtic.mil |

| Cr(YH)(H₂O) | 540 | 146 | (in 0.1 M HClO₄) | dtic.mil |

This table provides the molar absorptivity values for specific Chromium(III)-EDTA complexes at given wavelengths and pH conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

While proton NMR is a powerful tool for structural determination of many coordination complexes, its application to paramagnetic Cr(III) complexes is severely limited due to extreme line broadening. proquest.com To overcome this challenge, other NMR techniques have been employed.

Deuteron (B1233211) Nuclear Magnetic Resonance (²H NMR) has been successfully utilized to establish the structure of the Cr(III)-EDTA complex in solution. proquest.comacs.org Studies have confirmed that in the pH range of 3.5 to 6.5, EDTA forms a sexidentate complex with Cr(III). semanticscholar.orgacs.org Outside of this pH range, significant changes in the deuteron NMR spectra are observed, suggesting alterations in the coordination of the EDTA ligand. acs.org At both high and low pH values, the spectrum of the complex resembles that of a quinquedentate complex, where one of the carboxylate arms of the EDTA is not coordinated to the chromium ion. acs.org The use of deuteron NMR was instrumental in confirming the sexidentate nature of the [Cr(EDTA)]⁻ complex in solution under specific pH conditions, a structure that was previously a subject of debate. acs.org

Vibrational Spectroscopy (IR and Raman) for Ligand Coordination Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the coordination of the EDTA ligand to the chromium ion by probing the vibrational modes of the chemical bonds within the complex.

Raman spectroscopy has been used to study the structure of the Cr(III)-EDTA complex in solution. semanticscholar.org However, to enhance the sensitivity of Raman measurements, particularly for detecting low concentrations of the complex, Surface-Enhanced Raman Spectroscopy (SERS) has been employed. nih.govresearchgate.netmdpi.com SERS utilizes the interaction of the complex with plasmon-generating metallic nanostructures, such as silver nanoparticles (AgNPs), to dramatically increase the intensity of the Raman signal. nih.govresearchgate.netmdpi.com

In the presence of AgNPs, the Tris-EDTA-Cr(III) complex exhibits a sensitive and selective Raman marker band at approximately 563 cm⁻¹, which is attributed to the metal-N stretching vibration. mdpi.com This SERS signal is significantly intensified for Cr(III) concentrations above 500 nM. mdpi.com The increase in the SERS signal upon complexation is also associated with the aggregation of the AgNPs. nih.govmdpi.com The SERS technique has been shown to be highly selective for Cr(III), with other metal ions not producing a similar enhancement of the characteristic Raman band. mdpi.com The enhancement of the Raman signal is correlated with an absorption band around 580 nm in the UV-Vis spectrum of the complex in the presence of AgNPs. nih.gov Kinetic studies using SERS have also been performed to monitor the detection of Cr(III) in aqueous solutions. nih.govresearchgate.netnih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chromium-EDTA complexes, single-crystal XRD provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, thereby confirming the solid-state structure.

Powder XRD is also a valuable tool for the characterization of polycrystalline materials containing chromium-EDTA. For instance, in the development of electrochemical sensors, a framework of chromium-EDTA was incorporated with zinc oxide nanoparticles. The resulting material's polycrystalline nature was confirmed by the sharp and well-defined peaks in its XRD pattern. researchgate.net Similarly, XRD is used to study the structure of materials like EDTA-intercalated layered double hydroxides for chromium removal, where it helps to confirm the ordered structure of the adsorbent.

Table 1: Crystallographic Data for K[Co(edta)]·2H₂O (as an analogue for Cr-EDTA complexes) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆CoKN₂O₁₀ |

| Formula Weight | 426.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.432(3) |

| b (Å) | 10.098(5) |

| c (Å) | 22.740(11) |

| V (ų) | 1477.0(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.899 |

Thermal Analysis (Thermogravimetry and Differential Scanning Calorimetry)

Thermal analysis techniques, such as thermogravimetry (TGA) and differential scanning calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of chromium-EDTA complexes. These methods provide information about dehydration, decomposition temperatures, and the nature of the thermal events (endothermic or exothermic).

A study on the synthesis of chromium(III) oxide (Cr₂O₃) nanopowders using EDTA as a chelating agent investigated the thermal decomposition of the precursor gel. Differential thermal analysis (DTA) revealed two significant exothermic peaks. researchgate.net The first, at approximately 256°C, was attributed to the removal of nitrates from the precursor. The second, a strong exothermic peak at 386°C, was ascribed to the decomposition of the Cr-EDTA complex itself. researchgate.net

In the context of metal-organic frameworks (MOFs), the thermal stability of a modified MIL-101(Cr) containing an EDTA-Zn(II) complex was analyzed. The TGA and DSC curves for this material showed an initial mass loss of 12% below 200°C, corresponding to the evaporation of absorbed moisture and solvents. researchgate.net A subsequent weight loss of 45.02% occurred between 225°C and 480°C, which was attributed to the pyrolysis of the organic components, namely 2-aminoterephthalic acid and EDTA. researchgate.net The DSC curve for this region indicated two continuous endothermic processes, confirming the stepwise pyrolysis of the organic moieties. researchgate.net

Table 2: Thermal Decomposition Data for Chromium-EDTA Containing Materials

| Material | Technique | Temperature (°C) | Observation |

| Cr-EDTA precursor gel researchgate.net | DTA | 256 | Exothermic peak (removal of nitrates) |

| Cr-EDTA precursor gel researchgate.net | DTA | 386 | Strong exothermic peak (decomposition of Cr-EDTA) |

| MIL-101(Cr)@EDTA–Zn(II) complex researchgate.net | TGA | < 200 | 12% mass loss (solvent evaporation) |

| MIL-101(Cr)@EDTA–Zn(II) complex researchgate.net | TGA/DSC | 225–480 | 45.02% mass loss (endothermic pyrolysis of organic moieties) |

Other Advanced Characterization Techniques (e.g., SEM, EDS, X-ray mapping for MOFs)

A variety of other advanced techniques provide further insight into the morphology, elemental composition, and distribution of elements within chromium-EDTA containing materials.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials. For instance, in the synthesis of chromium-doped tin oxide nanoparticles, SEM images confirmed that doping with chromium alters the surface morphology, leading to a more agglomerated and mesoporous structure. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM to provide elemental analysis of the sample. By analyzing the X-rays emitted from the sample when bombarded with an electron beam, EDS can identify the elements present and their relative abundance. For chromium-doped materials, EDS is used to confirm the successful incorporation of chromium into the host lattice. researchgate.net In the study of a MIL-101(Cr)@EDTA–Zn(II) complex, EDS confirmed the presence of chromium from the MOF support, as well as carbon, nitrogen, and oxygen from the organic linkers, and zinc from the chelated complex, validating the synthesis strategy. researchgate.net

X-ray mapping is a powerful extension of EDS that provides a visual representation of the spatial distribution of elements across a sample's surface. This technique is particularly useful for understanding the homogeneity of doping or the distribution of active sites in complex materials. For example, in the study of chromium poisoning in solid oxide fuel cell cathodes, elemental mapping of chromium showed how its deposition pattern changes with the thickness of a functional layer, moving from the electrolyte/electrode interface into the cathode layer. In the context of MOFs, elemental mapping can be used to visualize the distribution of different metals and organic components. For instance, in a study of Ti₃C₂/UiO-66-NH₂ composites for the photoreduction of Cr(VI), EDS mapping confirmed the presence and distribution of all expected elements, including titanium and zirconium, throughout the composite material.

These advanced characterization techniques, when used in concert, provide a detailed and comprehensive understanding of the structural and compositional properties of chromium-EDTA complexes and the materials in which they are incorporated.

Environmental Geochemistry and Remediation Applications of Chromium Edta

Soil and Sediment Remediation Strategies Utilizing EDTA for Chromium Mobilization

EDTA has proven effective in mobilizing chromium from contaminated soils and sediments, forming the basis for several remediation strategies. By complexing with chromium, EDTA increases its solubility, allowing it to be flushed from the soil matrix.

Soil Washing and Leaching Methodologies for Chromium Removal

Soil washing and leaching are common ex-situ and in-situ remediation techniques that utilize a washing solution to remove contaminants. EDTA is frequently employed as a chelating agent in these solutions to enhance the extraction of chromium. thescipub.comnih.gov

In laboratory settings, batch and column experiments are conducted to evaluate the effectiveness of EDTA solutions in decontaminating chromium-laden soils. nih.gov Studies have shown that EDTA can significantly improve the removal efficiency of chromium compared to washing with water alone. thescipub.comnih.gov For instance, one study found that EDTA was more effective than the surfactant TWEEN 80 in removing chromium from contaminated soil. thescipub.com Another study reported that a 0.05 mol/L EDTA solution achieved a chromium (VI) removal efficiency of up to 98.65%. researchgate.net

The following table displays data from a study on the efficiency of EDTA in removing chromium from soil under various conditions.

| EDTA Concentration (millimoles) | pH | Shaking Speed (rpm) | Chromium Removal Efficiency (%) |

| 32 | 10 | 120 | 38.54 |

| 32 | 10 | 150 | - |

| 16 | - | - | - |

| 8 | - | - | - |

| This table is interactive. Data can be sorted and filtered. | |||

| Source: thescipub.com |

Parameters Influencing Leaching Efficiency (Concentration, pH, Shaking Speed)

The efficiency of chromium leaching using EDTA is influenced by several key parameters, including the concentration of the EDTA solution, the pH of the system, and the shaking speed during the washing process. thescipub.comresearchgate.net

Concentration: The concentration of the EDTA solution plays a crucial role in chromium removal. Research indicates that there is an optimal concentration for maximizing leaching efficiency. One study found that a 0.05 mol/L EDTA solution yielded the highest removal of Cr(VI), reaching 98.65%. researchgate.net However, continuing to increase the concentration beyond this optimal point did not lead to better results and, in some cases, decreased the leaching effect. researchgate.net Another study identified 32 millimoles as the best concentration for chromium removal. thescipub.com

pH: The pH of the washing solution significantly impacts the effectiveness of EDTA. Alkaline conditions have been shown to enhance the efficiency of soil washing with EDTA. thescipub.com One study demonstrated that EDTA could remove chromium across a wide range of pH values, with the highest removal of 38.54% achieved at a pH of 10. thescipub.com In contrast, another study observed the maximum chromium removal efficiency at a pH of 5 when using EDTA. aidic.it

Shaking Speed: The agitation or shaking speed during the soil washing process also affects chromium removal. A study found that a shaking speed of 120 rpm was optimal for chromium removal when using a 32 millimole EDTA solution at a pH of 10. thescipub.com

Mechanisms of Chromium Release and Soil Dissolution by EDTA Flushing

The process of chromium release from soil and sediment by EDTA flushing involves a combination of mechanisms. EDTA, a strong chelating agent, forms stable, water-soluble complexes with chromium ions, thereby mobilizing them from the soil matrix. researchgate.net

The primary mechanisms include:

Dissolution of Iron Oxides: Chromium is often associated with iron oxides in the soil. EDTA can dissolve these iron oxides, which in turn releases the bound chromium. researchgate.net

Dissolution of Metal-Chromate Precipitates: EDTA can directly dissolve precipitates of metal chromates present in the soil. researchgate.net

Ligand Competition: EDTA can compete with surface sites on soil particles for chromium binding, leading to the substitution and release of chromium into the solution. researchgate.net

Studies have shown that the latter two mechanisms, dissolution of metal-chromate precipitates and ligand competition, appear to be more influential during the initial stages of flushing. researchgate.net It has also been observed that along with chromium, other metals like copper, nickel, iron, aluminum, magnesium, and manganese are continuously released during EDTA flushing, indicating dissolution of various soil components. researchgate.net

Enhanced Electrodynamic Methods for Chromium-Contaminated Soil Remediation

Electrokinetic remediation is a technique that uses a low-level direct current electric field to move contaminants in the soil. When combined with EDTA, its effectiveness for chromium removal can be significantly enhanced. actapress.commdpi.com The application of EDTA as an electrolyte solution can improve the simultaneous remediation of chromium and other pollutants. actapress.com

In this method, EDTA is typically introduced into the catholyte and penetrates the soil through electromigration. mdpi.com The EDTA then forms negatively charged complexes with chromium, facilitating its transport towards the anode. mdpi.com Research has shown that applying EDTA in both the anode and cathode compartments, especially with a higher voltage gradient (e.g., 2 V/cm), can lead to high chromium removal and reduction efficiencies. actapress.com One study reported 83.45% chromium removal and 99.21% reduction efficiency under such conditions. actapress.com

However, the effectiveness can be influenced by soil properties. For instance, in high saline soils, the application of EDTA as an electrolyte was found to decrease the removal efficiency of chromium in an electrokinetic system coupled with a permeable reactive barrier. researchgate.net

Phytoremediation Enhancement by EDTA for Chromium Uptake and Translocation

Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to clean up contaminated environments. The application of chelating agents like EDTA can significantly enhance the efficiency of phytoremediation for chromium-contaminated soils. mdpi.comresearchgate.netajol.info

Chelate-Assisted Phytoextraction Mechanisms in Contaminated Soils

Chelate-assisted phytoextraction involves the addition of chelating agents to the soil to increase the bioavailability of heavy metals for plant uptake. ajol.infoacademicjournals.org EDTA is a commonly used chelator for this purpose. researchgate.netajol.info

The primary mechanisms of EDTA-assisted phytoextraction of chromium are:

Increased Bioavailability: EDTA forms soluble complexes with chromium in the soil, making it more available for plant roots to absorb. mdpi.comajol.info It can also increase the concentration of soluble and exchangeable forms of chromium by lowering the soil pH. mdpi.com

Enhanced Uptake and Translocation: The formation of Cr-EDTA complexes facilitates the uptake of chromium by plant roots and its subsequent translocation to the shoots. mdpi.comajol.info This is a crucial step for effective phytoextraction, as the contaminants need to be accumulated in the harvestable parts of the plant.

Studies have demonstrated the effectiveness of EDTA in enhancing chromium phytoextraction in various plant species, including Brassica juncea (Indian mustard) and Calotropis procera. researchgate.netajol.info Research on Brassica juncea showed that EDTA was more effective than citric acid in increasing chromium accumulation in the plant's biomass. researchgate.net Similarly, a study with Calotropis procera found that the application of EDTA increased the accumulation of chromium in the plant tissues. ajol.info The addition of EDTA has been shown to significantly increase the bioconcentration factor (BCF) and transfer factor (TF) of chromium in plants, indicating enhanced uptake from soil and movement from roots to shoots. ajol.info

The following table presents findings on the impact of EDTA on chromium accumulation in Brassica juncea.

| EDTA Concentration (ppm) | Season | Chromium Accumulation (ppm) |

| 1000 | Pre-monsoon | 14.686 |

| 1000 | Post-monsoon | 8.721 |

| This table is interactive. Data can be sorted and filtered. | ||

| Source: researchgate.net |

Influence of EDTA on Chromium(VI) and Chromium(III) Uptake and Translocation in Plants

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can influence the uptake and translocation of heavy metals in plants, a process known as phytoremediation. mdpi.comajol.info The application of EDTA can disturb the concentration balance of chromium in the soil, forming mobile complexes that can be more readily absorbed by plant roots or leached with water. mdpi.com

Studies have shown varied effects of EDTA on the uptake of different chromium species. For instance, in hybrid Napier grass, EDTA application enhanced the uptake and accumulation of chromium(VI), leading to higher concentrations in the shoots compared to plants grown without EDTA. mdpi.com This suggests that EDTA increases the transport of chromium from the roots to the aerial parts of the plant. mdpi.com Similarly, research on willows indicated that while EDTA had a negligible effect on the uptake of Cr(VI), it did promote its translocation within the plant. nih.govresearchgate.net

Conversely, the influence of EDTA on chromium(III) uptake appears to be different. In hybrid willows, EDTA had a negative effect on the uptake of Cr(III), significantly decreasing its removal from the growth media. nih.govresearchgate.net However, it was found to increase the mobilization of Cr(III) from the roots to the stems in weeping willows. nih.govresearchgate.net In a study with Avena sativa L., the addition of Na₂EDTA inhibited chromium uptake from soils contaminated with Cr(III) but increased the translocation factor for both Cr(III) and Cr(VI). mdpi.com The translocation values for Cr(III) were considerably lower than for Cr(VI). mdpi.com

The formation of Cr(III)-EDTA complexes is a key factor in its mobility. researchgate.net While Cr(III) is generally less mobile, the chelation with EDTA can increase its solubility and transport within the plant. researchgate.net However, some studies have also reported that high concentrations of the Cr-EDTA complex can be toxic to plants, potentially damaging cell membranes and increasing their permeability. nih.gov

Comparative Efficacy of EDTA with Other Chelating Agents in Phytoremediation (e.g., Citric Acid, Oxalic Acid)

The effectiveness of EDTA in chromium phytoremediation is often compared with other chelating agents, particularly organic acids like citric acid and oxalic acid. ajol.infonih.govresearchgate.net These agents are considered to be more environmentally friendly alternatives due to their biodegradability. researchgate.net

In a study using Calotropis procera to remediate chromium-contaminated soil, citric acid was found to be more effective than EDTA in enhancing chromium uptake. ajol.info The application of citric acid resulted in a 167% increase in chromium concentration in the plant tissues, compared to a 50% increase with EDTA. ajol.info Both chelators, however, increased the translocation of chromium to the shoots. ajol.info

Research on Datura innoxia in soil contaminated with chromium and nickel showed that citric acid was more effective at increasing the uptake of chromium, while EDTA was more effective for nickel. nih.gov Two applications of citric acid at 10 mmol kg⁻¹ increased the translocation factor of chromium by 3.5-fold compared to the control. nih.gov

A comparative study on Indian mustard (Brassica juncea L.) investigated the effects of EDTA and oxalic acid on Cr(VI) uptake. researchgate.net The results indicated that EDTA augmented the bioconcentration factor, while oxalic acid significantly increased the translocation factor. researchgate.net The combined application of both chelators enhanced both factors, suggesting a synergistic effect. researchgate.net

Conversely, some studies have highlighted the superior ability of EDTA to mobilize heavy metals. In a comparison with citric acid for phytoremediation of various heavy metals, EDTA was generally more effective at increasing phytoextraction. researchgate.net However, this increased efficiency comes with a higher risk of groundwater pollution due to EDTA's persistence in the environment. researchgate.net A meta-analysis on sunflower under chromium stress found that both EDTA and citric acid increased the chromium concentration in the roots, leaves, and shoots. scielo.br

The following table summarizes the comparative effects of EDTA and Citric Acid on chromium phytoremediation from various studies.

| Plant Species | Chelating Agent | Effect on Cr Uptake | Effect on Cr Translocation | Reference |

| Calotropis procera | EDTA | 50% increase | Increased | ajol.info |

| Calotropis procera | Citric Acid | 167% increase | Increased | ajol.info |

| Datura innoxia | EDTA | Less effective than Citric Acid | - | nih.gov |

| Datura innoxia | Citric Acid | More effective than EDTA | 3.5-fold increase | nih.gov |

| Brassica juncea L. | EDTA | Increased Bioconcentration Factor | - | researchgate.net |

| Brassica juncea L. | Oxalic Acid | - | Increased Translocation Factor | researchgate.net |

| Medicago sativa | EDTA + Citric Acid | Decreased Cr removal potential | Increased Cr removal (in co-contaminated soil) | nih.gov |

Plant Physiological and Biochemical Responses to Chelate-Assisted Chromium Uptake

The application of chelating agents like EDTA to enhance chromium uptake can induce a range of physiological and biochemical responses in plants. mdpi.comnih.gov These responses are often indicative of stress caused by both the heavy metal and the chelating agent itself.

In hybrid Napier grass, chromium(VI) stress alone led to reduced chlorophyll (B73375) content, impaired photosynthesis, and increased oxidative stress. mdpi.com The addition of EDTA exacerbated these phytotoxic effects, further reducing dry biomass and photosystem II efficiency, even as it enhanced chromium uptake and translocation. mdpi.com However, the plants also exhibited resistance by increasing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). mdpi.com

A study on barley (Hordeum vulgare L.) seedlings found that EDTA could ameliorate some of the biochemical toxicity induced by Cr(VI). nih.gov The interaction between EDTA and Cr(VI) decreased lipid peroxidation and improved the antioxidative defense system and pigment content. nih.gov This antagonistic effect was attributed to the chelation of Cr(VI) by EDTA, which reduced its uptake by the seedlings. nih.gov

Research on crop seedlings like rice, wheat, and green gram showed that while Cr(VI) alone caused a noticeable decrease in growth and chlorophyll biosynthesis, the supplementation with chelating agents, including EDTA, stimulated growth. researchgate.net This is likely due to the mobilization of essential micronutrients by the chelators. researchgate.net However, at toxic concentrations, the Cr-EDTA complex can still inhibit plant growth and metabolism. researchgate.net

The application of EDTA can also significantly modify plant physiology. In Datura innoxia, EDTA application, regardless of the concentration, led to significant physiological changes. nih.gov In contrast, such changes were only observed with the highest dose of citric acid. nih.gov The following table presents findings on the physiological and biochemical responses of plants to chelate-assisted chromium uptake.

| Plant Species | Chelating Agent | Physiological/Biochemical Response | Reference |

| Hybrid Napier Grass | EDTA | Reduced chlorophyll, impaired photosynthesis, increased oxidative stress, increased antioxidant enzyme activity. | mdpi.com |

| Hordeum vulgare L. | EDTA | Decreased lipid peroxidation, improved antioxidative defense, increased chlorophyll. | nih.gov |

| Rice, Wheat, Green Gram | EDTA | Stimulated growth at low concentrations, inhibited growth at high concentrations. | researchgate.net |

| Datura innoxia | EDTA | Significant physiological changes. | nih.gov |

Chromium Removal from Aqueous Solutions via Chelation-Enhanced Processes

Adsorptive Removal of Chromium(III)-EDTA Chelates

The removal of Cr(III)-EDTA chelates from aqueous solutions is a significant challenge due to their high stability and solubility. Adsorption has emerged as a promising technique for this purpose. Various adsorbents have been developed and tested for their efficacy in removing these stable complexes.

One such adsorbent is a 3-aminopropyltrimethoxysilane-modified magnetic mesoporous adsorbent (FNMs/APTES). nih.gov This material has shown good stability in acidic conditions and has been effective in removing Cr(III)-EDTA chelates. nih.gov The maximum adsorption capacities were found to be 12.58, 13.13, and 14.00 mg·g⁻¹ at 15, 25, and 35 °C, respectively, at a pH of 4.0. nih.gov The adsorption mechanism involves the electrostatic interaction between the protonated amino groups of the adsorbent and the anionic Cr(III)-EDTA complexes. nih.govresearchgate.net The entire Cr(III)-EDTA chelate is adsorbed onto the surface of the material. nih.govresearchgate.net

Another study utilized magnetic silica (B1680970) functionalized with chitosan (B1678972) and/or diethylene triaminepentaacetic acid (Fe₃O₄@SiO₂/Cs-DTPA). iwaponline.com This adsorbent demonstrated maximum adsorption capacities of 39.3 mg/g for Cr(III) and 22.2 mg/g for Cr(III)-EDTA chelates at pH 4.0. iwaponline.com The presence of other cations like Na⁺, Ca²⁺, and Mg²⁺ can reduce Cr(III) adsorption due to competition for active sites. iwaponline.com

DETA-functionalized magnetic carbon adsorbent has also been shown to efficiently remove Cr(III)-EDTA from aqueous solutions, with the introduced amino active sites enhancing the adsorption performance. iwaponline.com The following table summarizes the adsorption capacities of different adsorbents for Cr(III)-EDTA.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | pH | Reference |

| FNMs/APTES | 14.00 (at 35 °C) | 4.0 | nih.gov |

| Fe₃O₄@SiO₂/Cs-DTPA | 22.2 | 4.0 | iwaponline.com |

Complexation-Enhanced Ultrafiltration for Chromium Ion Recovery

Complexation-enhanced ultrafiltration (CEUF) is a separation process used for the removal and recovery of metal ions from aqueous solutions. This technique involves the use of a water-soluble chelating agent, such as EDTA, to form large complexes with metal ions. These larger complexes can then be retained by an ultrafiltration membrane, while the smaller, unbound species pass through.

The effectiveness of CEUF for chromium removal is highly dependent on the solution's pH. researchgate.netresearchgate.net The complexation reaction between Cr(III) and EDTA is favored at a pH of 5.1. researchgate.netresearchgate.net At this pH, the formation of the stable Cr(III)-EDTA complex is maximized, leading to higher retention by the ultrafiltration membrane. The process is also influenced by the initial concentration of the chelating agent, with an excess of EDTA being necessary for efficient complexation. researchgate.netresearchgate.net

Studies have shown that CEUF can be an effective method for treating industrial wastewater containing chromium. For example, in the manufacturing of shovels and cranes, hexavalent chromium is used in electrodeposition and is subsequently reduced to trivalent chromium. researchgate.netresearchgate.net CEUF can be employed to remove and recover this trivalent chromium from the wastewater. researchgate.netresearchgate.net

Role of EDTA in Reductive Chromium(VI) Removal by Pyrite (B73398) Treatment

Pyrite (FeS₂) is a naturally occurring iron sulfide (B99878) mineral that can be used for the in-situ chemical reduction of toxic hexavalent chromium [Cr(VI)] to the less toxic trivalent chromium [Cr(III)]. capes.gov.brnih.gov The addition of chelating agents like EDTA can influence the efficiency of this process.

However, studies have shown that EDTA has little to no effect on enhancing Cr(VI) removal by pyrite. capes.gov.brnih.gov In a comparative study with other organic ligands such as citrate (B86180), oxalate (B1200264), and tartrate, EDTA was found to be significantly less effective. capes.gov.brnih.gov The efficiency of the organic ligands in enhancing Cr(VI) removal followed the order: citrate ≥ oxalate ≈ tartrate > EDTA > salicylate (B1505791) ≈ non-ligand system. capes.gov.brnih.gov

The proposed mechanism for enhancement by effective ligands involves the removal of a surface oxide layer on the pyrite, which exposes fresh reactive sites. capes.gov.brnih.gov While citrate, oxalate, and tartrate were able to eliminate the formation of surface Cr(III)-Fe(III)-oxides, the presence of EDTA led to the observation of surface phase Cr(III) species. capes.gov.brnih.gov This indicates that the Cr(III) complexed with EDTA either sorbed or precipitated onto the pyrite surface, thereby blocking the access of Cr(VI) to the reactive sites on the pyrite. capes.gov.brnih.gov Furthermore, Fe(III) complexed with EDTA did not strongly interact with the disulfide reactive sites on the pyrite, which is crucial for the regeneration of new reactive sites through iron redox cycling. capes.gov.brnih.gov

Under alkaline conditions, EDTA can adversely affect Cr(VI) removal by pyrite. researchgate.net In contrast, under acidic conditions, some organic acids can improve the process. researchgate.net

Environmental Fate and Transport of Chromium-EDTA Complexes

The introduction of ethylenediaminetetraacetic acid (EDTA) into chromium-contaminated environments significantly alters the speciation, mobility, and bioavailability of chromium. As a powerful chelating agent, EDTA forms stable, water-soluble complexes with chromium ions, thereby influencing their behavior in soil, water, and biological systems. jacsdirectory.comtsijournals.comacs.org The environmental fate and transport of these Chromium-EDTA complexes are governed by a complex interplay of chemical and physical processes.

Mobility of Chromium-EDTA Chelates in Soil-Water Systems

The formation of Cr-EDTA complexes dramatically increases the mobility of chromium in soil-water systems. researchgate.net Uncomplexed chromium, particularly Cr(III), tends to adsorb to soil particles or precipitate as hydroxides, limiting its movement. atlantis-press.com However, when chelated with EDTA, chromium remains in the soluble phase, facilitating its transport through the soil profile and potentially into groundwater. acs.orgresearchgate.net

The mobility of Cr-EDTA is influenced by several factors, including soil pH, the concentration of the EDTA solution, and the type of soil minerals present. For instance, studies have shown that the leaching of chromium from contaminated soil increases with the application of EDTA. researchgate.netmadison-proceedings.commadison-proceedings.com One study found that a 0.05 mol/L EDTA solution achieved a 98.65% removal efficiency of Cr(VI) from a contaminated soil. madison-proceedings.commadison-proceedings.com However, increasing the EDTA concentration beyond this optimal point did not lead to a further increase in leaching and, in some cases, even decreased it. madison-proceedings.commadison-proceedings.com

The increased mobility of Cr-EDTA complexes has significant implications for remediation strategies. While it can enhance the efficiency of soil washing and phytoextraction by making chromium more accessible to removal processes, it also poses a risk of groundwater contamination if not properly managed. researchgate.netajol.info The residual chelating agent in the soil can continue to mobilize chromium over time, even during subsequent water applications. researchgate.net

Interactive Data Table: Effect of EDTA Concentration on Cr(VI) Removal from Soil

| EDTA Concentration (mol/L) | Removal Efficiency of Cr(VI) (%) |

| 0.005 | Data not available, but leaching tends to be gentle after 60 mins |

| 0.01 | Data not available, but leaching tends to be gentle after 40 mins |

| 0.05 | 98.65 |

| 0.1 | Decreased effect compared to 0.05 mol/L |

This table is based on findings from a study on chemical leaching of chromium-contaminated soil. madison-proceedings.commadison-proceedings.com

Complexation Effects on Chromium Bioavailability in Environmental Compartments

The formation of Cr-EDTA complexes significantly impacts the bioavailability of chromium to plants and microorganisms. By keeping chromium in a soluble form, EDTA can increase its uptake by plants, a principle utilized in chelate-assisted phytoextraction. ajol.infomdpi.combiotech-asia.org Studies have demonstrated that the application of EDTA to chromium-contaminated soil enhances the accumulation of chromium in various plant species. ajol.infomdpi.combiotech-asia.org For example, in one study, the application of EDTA increased the bioconcentration factor (BCF) of chromium in Cirsium vulgare. biotech-asia.org

However, the effect of EDTA on bioavailability is not always straightforward. While it generally increases metal uptake, the resulting Cr-EDTA complex itself may have different toxicological properties compared to free chromium ions. Some research suggests that the chelation of chromium by EDTA can reduce its toxicity to plants by decreasing the concentration of free metal ions. ajol.info Conversely, other studies have indicated that high concentrations of EDTA can be toxic to plants and soil microorganisms, potentially hindering remediation efforts. nih.gov

**Interactive Data Table: Effect of EDTA on Chromium Uptake in *Calotropis procera***

| Treatment | Average Shoot Height (cm) | Cr Uptake in Roots (mg/kg) | Cr Uptake in Shoots (mg/kg) |

| Control (No EDTA) | 16.83 | Data not specified | Data not specified |

| EDTA Amended | 18.15 | Increased | Increased |

This table is based on findings from a study on chelate-assisted phytoremediation. ajol.inforesearchgate.net

Interaction with Geochemical Phases (e.g., Metal Oxides, Organic Matter)

The behavior of Cr-EDTA complexes in the environment is further complicated by their interactions with various geochemical phases, such as metal oxides and organic matter. Metal oxides, like iron and manganese oxides, are common components of soils and sediments and have a high capacity to adsorb heavy metals. cdnsciencepub.com However, the formation of the stable Cr-EDTA complex can prevent the adsorption of chromium onto these surfaces, thus maintaining its mobility in the aqueous phase. researchgate.net In some cases, EDTA can even promote the dissolution of metal oxides, which can lead to the release of other sorbed contaminants. publish.csiro.au

Soil organic matter (SOM) plays a dual role in the fate of chromium. On one hand, SOM can act as a reducing agent, converting the more mobile and toxic Cr(VI) to the less mobile Cr(III). researchgate.net On the other hand, both dissolved and particulate organic matter can form complexes with chromium, affecting its solubility and transport. nih.govdesy.de The presence of EDTA introduces a competing ligand for chromium, potentially altering the natural complexation of chromium with organic matter. pjoes.com The interaction between Cr-EDTA and humic substances, a major component of SOM, can lead to the formation of ternary complexes, further influencing the environmental behavior of chromium. desy.de

The interaction of Cr-EDTA with these geochemical phases is pH-dependent. For example, the adsorption of chromium onto metal oxides is generally higher at neutral to alkaline pH values, while the complexation of chromium by EDTA is also influenced by pH. jacsdirectory.comatlantis-press.com Therefore, changes in soil and water pH can shift the equilibrium between sorbed, organically complexed, and EDTA-chelated chromium, ultimately determining its fate and transport in the environment.

Analytical Methodologies and Applications of Chromium Edta

Development of Ultrasensitive Detection Methods for Chromium(III) Monitoring in Water

The detection of trivalent chromium, Cr(III), in water is of significant environmental interest. While methods like atomic absorption spectrometry and fluorescence imaging are available, there is a continuous need for more sensitive, accurate, and selective techniques. acs.org The complexation of Cr(III) with ethylenediaminetetraacetic acid (EDTA) is a cornerstone of several advanced detection strategies. acs.orgmdpi.com

Kinetic studies of the complexation of Cr(III) with EDTA and its interaction with nanoparticles are fundamental to developing robust analytical signals. Research has explored the kinetics of Cr(III) detection in aqueous solutions using citrate-capped silver nanoparticles (AgNPs) and Surface-Enhanced Raman Spectroscopy (SERS). acs.orgnih.gov The addition of EDTA has a significant effect on the enhancement and stability of the resulting Raman signal. acs.orgnih.govresearchgate.net

The mechanism of signal generation involves the coordination of Cr(III) by citrate (B86180) and/or EDTA molecules and the formation of "hot spots" on aggregated AgNPs. acs.orgnih.gov The kinetics of this detection process are highly dependent on the experimental conditions, such as the order of mixing the reactants. acs.org For instance, the detection process was found to be faster when EDTA was added to a pre-existing mixture of AgNPs and Cr(III) compared to when a pre-mixed solution of EDTA and Cr(III) was added to the AgNPs. acs.org This suggests that the initial adsorption of Cr(III) onto the citrate-capped AgNPs is a key first step. acs.org

Depending on how Cr(III) and EDTA are mixed with AgNPs, the temporal evolution of the SERS signal can be described by different kinetic models, such as the Prout–Tompkins or Langmuir models. acs.orgnih.gov Simultaneous mixing of Cr(III), AgNPs, and EDTA has been observed to produce the most stable and intense time-dependent SERS signal. acs.orgnih.gov

Key Kinetic Findings for Cr(III) Detection Using AgNPs and EDTA

| Experimental Condition | Observed Kinetic Model | Rate Constant (k) | Implication |

|---|---|---|---|

| Adding EDTA to AgNPs + Cr(III) | Prout–Tompkins | 0.49 min⁻¹ | Faster detection, suggesting Cr(III) adsorption on AgNPs is the initial step. acs.org |

| Adding a mixture of EDTA + Cr(III) to AgNPs | Prout–Tompkins | 0.19 min⁻¹ (or 0.18 min⁻¹) | Slower detection, but the complex is more stable, leading to a more enhanced Raman signal. acs.orgresearchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold nanoparticles. acs.orgclinmedjournals.org This enhancement allows for the detection of analytes at very low concentrations. clinmedjournals.org The combination of EDTA chelation with SERS provides a powerful method for the selective and sensitive detection of Cr(III). acs.orgmdpi.com